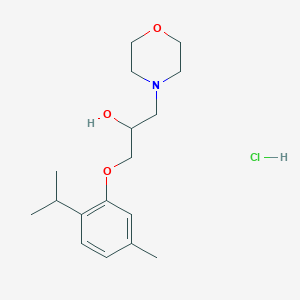

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a morpholine ring, and a propanol chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

- Neuropharmacology : Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's structural similarity to known neuroprotective agents suggests it could influence pathways involved in oxidative stress and neuroinflammation .

- Antidepressant Activity : Preliminary studies have indicated that the compound may possess antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels in the brain. This aligns with ongoing research into the kynurenine pathway, which is implicated in mood regulation and psychiatric disorders .

- Cancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for further exploration in oncology .

Biochemical Applications

- Enzyme Modulation : Studies have shown that 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride can act as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design where enzyme inhibition can lead to therapeutic benefits in metabolic disorders .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in various biological systems. This property is critical for applications aimed at protecting cellular integrity under pathological conditions .

Materials Science Applications

- Polymer Chemistry : The compound is being explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to interact favorably with polymer matrices, improving overall material performance .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Isopropyl-5-methylphenoxy)acetyl-N-phenylhydrazine carbothioamide

- 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine

Uniqueness

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenoxy group and a morpholine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Activité Biologique

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic compound with significant potential in pharmacological applications. This article will explore its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

- Molecular Formula : C16H28ClNO2

- Molecular Weight : 301.85 g/mol

- CAS Number : 5790-40-9

The compound features a morpholinopropanol structure, which is known for its capability to interact with various biological targets.

This compound exhibits several biological activities that can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains, particularly those forming biofilms. This suggests potential applications in treating infections resistant to conventional antibiotics .

- Anti-inflammatory Effects : Research has indicated that related compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Antibiotic Development : Given its potential antimicrobial properties, it could be developed into a novel antibiotic agent.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

A systematic exploration of related compounds has yielded promising results:

- Study on Biofilm Inhibition : A study screened various flavonoids for their ability to inhibit biofilm formation. Although the specific compound was not tested, the structural similarities suggest that this compound could exhibit similar bioactivity .

- Pharmacokinetics and Toxicology : Toxicological assessments indicate that compounds with similar morpholino structures have manageable safety profiles when administered at therapeutic doses. However, further research is required to establish the safety and efficacy of this specific compound in clinical settings .

Comparative Biological Activity of Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| This compound | Potential | Potential | |

| Flavonoid A | High | Moderate | |

| Flavonoid B | Moderate | High |

Safety Profile Overview

| Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Chronic Toxicity | Low |

Propriétés

IUPAC Name |

1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOYFDQCJRJUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.